2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol
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Overview
Description
2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol is an organic compound that belongs to the class of amines and alcohols. This compound features both an amine group and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and 2-amino-2-methylpropan-1,3-diol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-2-phenylpropane-1,3-diol: Similar structure but with a phenyl group instead of a 4-methylbenzyl group.
2-(Methylamino)-2-(4-chlorobenzyl)propane-1,3-diol: Similar structure but with a 4-chlorobenzyl group instead of a 4-methylbenzyl group.
Uniqueness
2-(Methylamino)-2-(4-methylbenzyl)propane-1,3-diol is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(methylamino)-2-[(4-methylphenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-10-3-5-11(6-4-10)7-12(8-14,9-15)13-2/h3-6,13-15H,7-9H2,1-2H3 |
InChI Key |
GRNIGEYIUQBKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CO)(CO)NC |
Origin of Product |
United States |
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